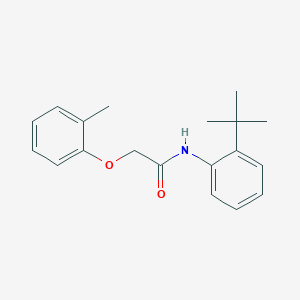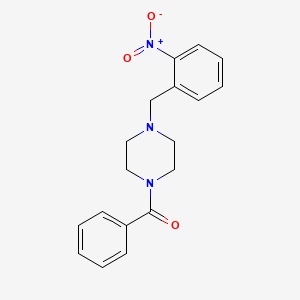
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide, also known as tBMPA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It belongs to the class of compounds known as amides and is synthesized through a multi-step reaction process.
Mecanismo De Acción
The mechanism of action of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it is believed that it works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use in the treatment of cancer. In vitro studies have shown that N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide is that it exhibits potent anti-inflammatory and analgesic effects. It has also been shown to be effective in the treatment of cancer. However, one of the limitations of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide is that its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide.
Direcciones Futuras
There are several future directions for the research on N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide. One area of research is to further understand the mechanism of action of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide. Another area of research is to study the potential use of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to study the potential use of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide in combination with other drugs for the treatment of cancer.
Métodos De Síntesis
The synthesis of N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide involves a multi-step reaction process that includes the reaction of tert-butylphenol with phosgene to form the intermediate tert-butylphenyl chloroformate. This intermediate is then reacted with 2-methylphenol to form the final product, N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide. The reaction process is complex and requires careful control of reaction conditions to obtain high yields of the final product.
Aplicaciones Científicas De Investigación
TBMPA has been extensively researched for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-tert-butylphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-9-5-8-12-17(14)22-13-18(21)20-16-11-7-6-10-15(16)19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPNFIYFVRESLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-bromo-5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5750853.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5750859.png)
![1,1'-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5750887.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5750889.png)
![2-{[4-(benzyloxy)benzylidene]amino}-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5750895.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one](/img/structure/B5750901.png)



![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)

![ethyl {2-[(2-chloro-4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5750951.png)
